molecular formula C9H7ClN4O2 B7817204 [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetic acid

[5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B7817204
M. Wt: 238.63 g/mol
InChI Key: NECVHAGQYCRDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetic acid is a useful research compound. Its molecular formula is C9H7ClN4O2 and its molecular weight is 238.63 g/mol. The purity is usually 95%.
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Biological Activity

[5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetic acid is a synthetic compound belonging to the tetrazole family, characterized by its unique five-membered heterocyclic structure. Tetrazoles are known for their diverse biological activities, which include antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Tetrazoles generally exert their biological effects through various mechanisms:

  • Enzyme Interaction : They can interact with enzymes and receptors, influencing biochemical pathways.
  • Metabolism Resistance : Tetrazoles serve as metabolism-resistant isosteric replacements for carboxylic acids, enhancing their stability in biological systems.
  • Cell Membrane Penetration : The lipophilicity of tetrazolate anions facilitates their penetration through cell membranes, increasing bioavailability and efficacy .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity :
    • Bacterial Inhibition : Studies have shown that derivatives of tetrazoles, including this compound, demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown MIC values ranging from 0.7 to 25 μg/mL against various bacterial strains .
    • Fungal Activity : The compound has also been tested against fungal species such as Candida albicans and Aspergillus niger, with varying degrees of effectiveness compared to standard antifungal agents like fluconazole .
  • Antitumor Properties :
    • Preliminary studies indicate that tetrazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have shown IC50 values as low as 2.46 μM against human cancer cell lines .
  • Anti-inflammatory Effects :
    • The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

Several case studies highlight the potency and versatility of tetrazole derivatives:

  • A study investigating the antimicrobial activity of various tetrazole compounds found that those with chlorophenyl substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. The presence of electron-withdrawing groups significantly influenced their activity .
  • Another research effort focused on the anticancer potential of tetrazole derivatives showed that specific substitutions could lead to improved selectivity and potency against cancer cell lines, suggesting a structure-activity relationship that can be exploited for drug development .

Data Table: Biological Activity Overview

Activity TypeTest Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusMIC = 25 μg/mL
AntifungalCandida albicansMIC = 3.92–4.01 mM
AntitumorHCT116 cellsIC50 = 2.46 μM
Anti-inflammatoryIn vitro modelsModulation of inflammatory pathways

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetic acid in cancer treatment. A notable investigation involved the synthesis of pyrazole-tetrazole derivatives, where compound 5c demonstrated significant antiproliferative activity against colorectal (HT-29) and prostate (PC-3) cancer cell lines, with IC50 values of 6.43 µM and 9.83 µM respectively, comparable to the reference drug Doxorubicin . In vivo studies showed that compound 5c increased life span and mean survival time in mice bearing Ehrlich ascites carcinoma (EAC) by 75.13% and 32.4 days respectively, indicating its potential as a therapeutic agent in oncology .

CompoundCell LineIC50 (µM)% Increase in Life SpanMean Survival Time (days)
5cHT-296.4375.1332.4
5cPC-39.83--

Anti-inflammatory Activity

The anti-inflammatory properties of tetrazole derivatives have been extensively studied. For instance, a series of compounds were synthesized and evaluated for their ability to inhibit carrageenan-induced paw edema in rats. Among these, certain derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like phenylbutazone . The mechanism behind this activity is believed to involve inhibition of pro-inflammatory cytokines and mediators.

Analgesic Activity

In addition to anti-inflammatory effects, this compound has shown promising analgesic properties. Compounds derived from this structure were tested using various models such as the hot plate and acetic acid-induced writhing methods. Some derivatives exhibited analgesic effects comparable to ibuprofen, indicating their potential for pain management therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products . The structure-activity relationship studies have revealed that modifications on the phenyl ring significantly influence the biological activity of these compounds.

Case Study 1: Anticancer Efficacy

A study focused on a series of pyrazole-tetrazole derivatives including this compound showed that specific substitutions enhanced anticancer efficacy. The correlation between molecular docking studies and experimental results indicated that these compounds could serve as effective scaffolds for further drug development against cancer .

Case Study 2: Anti-inflammatory Mechanism

Research demonstrated that certain tetrazole derivatives exhibited strong anti-inflammatory activity by reducing microvessel density (MVD) in tumor models, suggesting potential applications in treating inflammatory diseases alongside cancer therapies .

Properties

IUPAC Name

2-[5-(3-chlorophenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c10-7-3-1-2-6(4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECVHAGQYCRDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.